molecular formula C22H32Cl3N3O B15182145 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, trihydrochloride CAS No. 88810-20-2

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, trihydrochloride

Cat. No.: B15182145
CAS No.: 88810-20-2
M. Wt: 460.9 g/mol
InChI Key: RNYOSCUGLHJATF-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, trihydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, oxazine, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, trihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and oxazine rings, followed by the introduction of the ethyl and phenyl groups. The final step involves the addition of the piperidine moiety and the formation of the trihydrochloride salt. Common reagents used in these reactions include ethyl bromide, phenyl magnesium bromide, and piperidine, under conditions such as reflux and catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Compounds with similar core structures but different substituents.

    Piperidine derivatives: Compounds containing the piperidine moiety with various functional groups.

    Phenyl-substituted compounds: Compounds with phenyl groups attached to different core structures.

Uniqueness

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, trihydrochloride is unique due to its combination of structural elements, which confer specific chemical and biological properties

Properties

CAS No.

88810-20-2

Molecular Formula

C22H32Cl3N3O

Molecular Weight

460.9 g/mol

IUPAC Name

2-ethyl-4-(1-phenyl-2-piperidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride

InChI

InChI=1S/C22H29N3O.3ClH/c1-2-19-16-25(22-21(26-19)12-9-13-23-22)20(18-10-5-3-6-11-18)17-24-14-7-4-8-15-24;;;/h3,5-6,9-13,19-20H,2,4,7-8,14-17H2,1H3;3*1H

InChI Key

RNYOSCUGLHJATF-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(C2=C(O1)C=CC=N2)C(CN3CCCCC3)C4=CC=CC=C4.Cl.Cl.Cl

Origin of Product

United States

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